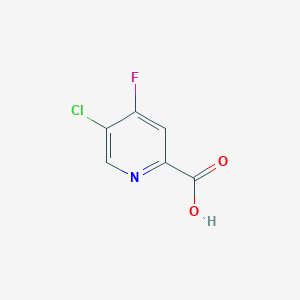
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amination: The pyrazole ring is then aminated using suitable amination reagents such as ammonia or primary amines.
Acylation: The aminated pyrazole is then acylated with N,N-dimethylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the N,N-dimethylpropanamide moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Halogenated, alkylated, or arylated pyrazole derivatives.
Scientific Research Applications
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Amino-4-methyl-1h-pyrazol-1-yl)acetic acid
- **3-(3-Amino-4-methyl-1h-pyrazol-1-yl)propanoic acid
- **3-(3-Amino-4-methyl-1h-pyrazol-1-yl)butanoic acid
Uniqueness
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to the presence of the N,N-dimethylpropanamide moiety, which imparts specific chemical and physical properties. This moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-6-13(11-9(7)10)5-4-8(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
HCBRPRODOMGXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
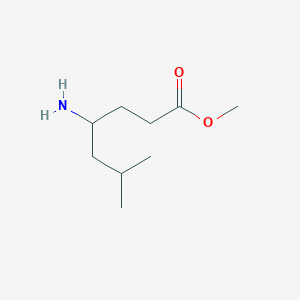


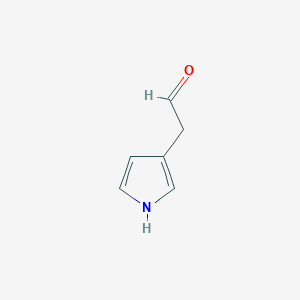
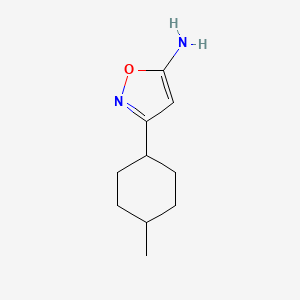

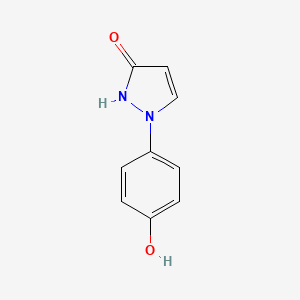
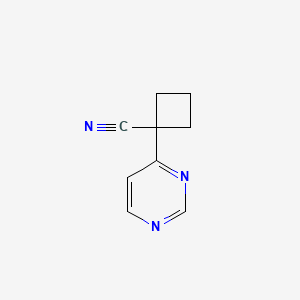
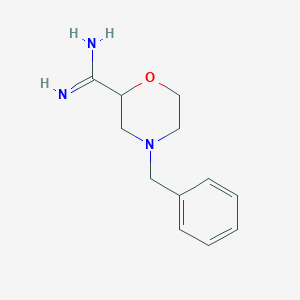
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

